(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a metabolite of the drug Levosimendan, which is a calcium sensitizer used in the treatment of heart failure []. However, limited information exists regarding the specific research applications of this individual metabolite.
While dedicated research focusing solely on (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is scarce, its role as a Levosimendan metabolite opens potential avenues for exploration:
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a compound characterized by its unique pyridazinone structure, which includes an acetyl group and an amino group attached to a phenyl ring. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the development of cardioactive agents. The presence of the 4-aminophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry .
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone exhibits significant biological activities, particularly as a cardioactive agent. Its derivatives have been shown to inhibit phosphodiesterases, which play a crucial role in cardiac function. The structure-activity relationship indicates that modifications to the pyridazinone core can enhance potency against various cardiovascular conditions .
Several synthesis methods have been reported for (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone:
This compound has potential applications in:
Interaction studies have demonstrated that (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone interacts with various biological targets, particularly enzymes involved in cardiac signaling pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .
Several compounds share structural similarities with (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. Below are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Imazodan | Pyridazinone derivative | Used clinically for cardiac conditions |
Pimobendan | Benzimidazole derivative | Known for its inotropic and vasodilatory effects |
Levosimendan | Benzazepine derivative | Acts as a calcium sensitizer |
Indolidan | Thiadiazole derivative | Phosphodiesterase inhibitor |
Meribendan | Pyridazine derivative | Used in heart failure treatment |
These compounds highlight the unique aspects of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, particularly its specific structural modifications that influence its biological activity and pharmacological profile .
The pyridazinone core is synthesized via cyclocondensation of 4-oxobutanoic acid derivatives with hydrazine hydrate. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is produced by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol (58% yield). Functionalization at the 2-position is achieved through nucleophilic substitution, as seen in the reaction of pyridazinones with ethyl 3-bromoacetate under basic conditions to introduce acetyl groups.
Key advancements include:
The (R)-configuration at C5 is critical for bioactivity. Stereoselective acetylation is achieved using chiral auxiliaries like (4S)-isopropyl-1,3-thiazolidine-2-thione, which directs facial selectivity during N-acyliminium ion formation. For instance:
The acetyl group at N2 enhances stability by forming a hydrogen bond with the pyridazinone carbonyl (d = 2.1 Å, θ = 155°).
Solid-phase synthesis enables high-throughput generation of analogs:
Comparative efficiency:
Method | Yield (%) | Purity (%) | Time (h) |
---|---|---|---|
Solution-phase | 58–76 | 90–95 | 12–24 |
Solid-phase | 65–80 | 95–98 | 6–8 |
OR-1896 exerts significant inhibitory effects on phosphodiesterase III (PDE3), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues [5]. By blocking PDE3, OR-1896 elevates intracellular cAMP levels, which enhances protein kinase A (PKA) activity. PKA-mediated phosphorylation of key regulatory proteins, such as L-type calcium channels and phospholamban, increases calcium influx into cardiomyocytes and accelerates sarcoplasmic reticulum calcium reuptake, respectively [5]. These effects collectively improve myocardial contractility without increasing oxygen demand, a hallmark of PDE3 inhibitors.
Table 1: Key Findings on OR-1896’s PDE3 Inhibition
Parameter | Observation | Source |
---|---|---|
PDE3 inhibition mechanism | Reversed by PDE3-specific inhibitors (e.g., cilostamide) | [5] |
cAMP elevation | Dose-dependent increase in ventricular tissue | [5] |
Lusitropic effect | Accelerated diastolic relaxation via cAMP-PKA | [5] |
Notably, OR-1896’s PDE3 inhibition is distinct from classical inotropes like milrinone, as it does not induce pronounced tachycardia or cAMP-independent arrhythmias [5]. This selectivity may arise from its synergistic interaction with β-adrenergic receptor (β-AR) signaling pathways, which amplifies the sensitivity of cardiomyocytes to endogenous catecholamines [5].
OR-1896 activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, a mechanism shared with its parent compound, levosimendan [6]. KATP channel opening induces membrane hyperpolarization, which reduces voltage-dependent calcium channel activity and lowers intracellular calcium concentrations. This vasodilatory effect is particularly pronounced in resistance arterioles (~20 μm diameter), where OR-1896 increases lumen size by up to 40% at micromolar concentrations [6].
Mechanistic Insights:
While levosimendan directly sensitizes cardiomyocytes to calcium via troponin C binding, OR-1896’s role in calcium sensitization remains indirect. Studies in rat ventricular strips demonstrate that OR-1896 does not alter the calcium concentration-response relationship but enhances β-AR-mediated contractility [5]. This effect is attributed to cAMP accumulation from PDE3 inhibition, which potentiates PKA-driven phosphorylation of troponin I and myosin-binding protein C [5].
Comparative Analysis with Calcium Sensitizers:
Agent | Direct Calcium Sensitization | cAMP-Dependent Sensitization |
---|---|---|
Levosimendan | Yes (troponin C binding) | Moderate |
OR-1896 | No | Yes (via PDE3 inhibition) |
EMD57033 | Yes | No |
Thus, OR-1896’s inotropic effects are primarily cAMP-dependent, distinguishing it from classical calcium sensitizers. However, its ability to synergize with β-AR agonists positions it as a unique modulator of contractility in failing hearts [5].